molecular formula C32H30ClN5 B11094412 2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine

2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine

Cat. No.: B11094412
M. Wt: 520.1 g/mol
InChI Key: SOFRAPYDFFZZEY-SXGWCWSVSA-N
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Description

2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, and a benzoquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the benzoquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Ethenyl linkage formation: This can be accomplished through various methods, including Wittig reactions or Heck coupling.

    Attachment of the piperazine moiety: This step involves the reaction of the intermediate with 4-ethylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can lead to the modulation of signaling pathways and cellular responses.

    Inhibition of enzymes: The compound may inhibit key enzymes involved in various biological processes, leading to therapeutic effects.

    Induction of apoptosis: In cancer cells, the compound may induce programmed cell death, thereby inhibiting tumor growth.

Comparison with Similar Compounds

2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine can be compared with other similar compounds, such as:

    Quinazoline derivatives: These compounds share the benzoquinazoline core and may have similar biological activities.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups may exhibit similar chemical reactivity and biological properties.

    Piperazine derivatives: These compounds contain the piperazine moiety and may have comparable pharmacological effects.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H30ClN5

Molecular Weight

520.1 g/mol

IUPAC Name

2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine

InChI

InChI=1S/C32H30ClN5/c1-2-37-17-19-38(20-18-37)28-14-12-27(13-15-28)34-32-29-21-24-5-3-4-6-25(24)22-30(29)35-31(36-32)16-9-23-7-10-26(33)11-8-23/h3-16,21-22H,2,17-20H2,1H3,(H,34,35,36)/b16-9-

InChI Key

SOFRAPYDFFZZEY-SXGWCWSVSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC4=CC5=CC=CC=C5C=C43)/C=C\C6=CC=C(C=C6)Cl

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC4=CC5=CC=CC=C5C=C43)C=CC6=CC=C(C=C6)Cl

Origin of Product

United States

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